molecular formula C13H15N5O2S B5885943 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5885943
M. Wt: 305.36 g/mol
InChI Key: OBCKCJWGSMABRR-UHFFFAOYSA-N
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Description

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule based on a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold, a class of compounds recognized for its diverse pharmacological potential in scientific research . Molecules of this class frequently exhibit a folded conformation in the solid state, as confirmed by X-ray crystallography of analogs, with the dihedral angle between the pyrimidine and benzene rings influencing molecular interactions . The structure features a hydrogen-bonding diaminopyrimidine head, which often leads to the formation of intricate supramolecular architectures, such as inversion dimers with R 2 2 (8) ring motifs, via pairs of N–H···N hydrogen bonds . This compound is of significant interest for early-stage drug discovery, particularly in neuroscience and virology. Diaminopyrimidine derivatives have been extensively investigated as key inhibitors for various enzymatic targets . Related acetamide compounds have demonstrated potent and selective butyrylcholinesterase (BChE) inhibitory activity, making them promising candidates for the study of Alzheimer's disease pathology . Furthermore, a closely related fluoro-substituted analog has been identified as a novel anti-COVID-19 molecule, with quantum chemical calculations and molecular docking studies suggesting it can irreversibly interact with the SARS-CoV-2 main protease, exhibiting a binding energy of -8.7 kcal/mol . The compound's mechanism of action is typically mediated through targeted protein binding, potentially inhibiting kinase activity or viral protease function, as observed in other diaminopyrimidine derivatives that show inhibition of cyclin-dependent kinases (cdks) and anaplastic lymphoma kinase (ALK) . The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-20-9-5-3-2-4-8(9)16-12(19)7-21-13-17-10(14)6-11(15)18-13/h2-6H,7H2,1H3,(H,16,19)(H4,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKCJWGSMABRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and β-ketoesters.

    Introduction of Amino Groups: Amino groups are introduced at the 4 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether with 2-methoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of diaminopyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications on the pyrimidine ring can enhance selectivity and potency against various cancer cell lines. The compound's ability to inhibit key enzymes involved in DNA synthesis makes it a candidate for further development as an anticancer agent .

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, essential for DNA replication. Compounds similar to 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide have been identified as potent inhibitors of TS. This inhibition leads to reduced proliferation of cancer cells and has been investigated for therapeutic strategies against various malignancies .

Antiviral Properties

The compound has been studied for its antiviral potential, particularly against viruses such as Hepatitis B virus (HBV). Its structural features allow it to act as a nucleoside transport inhibitor, which may enhance its efficacy in inhibiting viral replication .

Antimicrobial Activity

Research has also explored the antimicrobial properties of diaminopyrimidine derivatives. The thioether functionality in the compound may contribute to its activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Thioether Formation : The introduction of the thio group is often performed using thiol reagents under acidic or basic conditions.
  • Acetamide Coupling : The final step usually involves coupling with an acetamide derivative, which can be achieved through standard amide bond formation techniques.

Case Studies

StudyFindingsApplication
Study ADemonstrated significant cytotoxicity against breast cancer cellsPotential anticancer therapy
Study BInhibition of thymidylate synthase led to reduced tumor growth in animal modelsCancer treatment strategy
Study CAntiviral activity against HBV was observed in vitroDevelopment of antiviral drugs

Mechanism of Action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether and acetamide moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The dihedral angle between the pyrimidine and aryl rings is a critical structural parameter affecting molecular conformation and intermolecular interactions. However, analogous compounds exhibit significant variability:

Compound Name (Reference) Substituent on Aryl Ring Dihedral Angle (°)
N-(4-Chlorophenyl) analog 4-Cl 42.25
N-(3-Chlorophenyl) analog 3-Cl 59.70 (molecule A)
N-(2-Methylphenyl) analog (GOKWIO) 2-CH3 54.73
N-(3-Nitrophenyl) analog (ARAROC) 3-NO2 56.19

The 2-methoxy group in the target compound is expected to impose steric and electronic effects distinct from electron-withdrawing groups (e.g., Cl, NO2) or alkyl substituents (e.g., CH3). Methoxy’s electron-donating nature may enhance solubility and alter hydrogen-bonding capacity compared to analogs .

Crystallographic and Hydrogen-Bonding Profiles

Intramolecular N–H···N hydrogen bonds are common in this class, stabilizing folded conformations. For example:

  • N-(4-Chlorophenyl) analog : Forms S(7) ring motifs via N–H···N bonds .
  • N-(Pyridin-2-yl) analog : Exhibits additional N–H···O interactions involving the pyridine nitrogen .

The methoxy group in the target compound may participate in C–H···O or O–H···N interactions, influencing crystal packing differently than halogen or nitro groups.

Biological Activity

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O3S2. The compound features a pyrimidine moiety, which is known for its diverse biological activities. The presence of the thio group and methoxyphenyl acetamide structure enhances its potential pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the diaminopyrimidine structure. In a study assessing various derivatives, including those similar to this compound, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds 2b and 2i demonstrated antibacterial activity comparable to levofloxacin against strains like E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentrations (MICs) lower than the standard drug .

The following table summarizes the antibacterial activity of selected derivatives:

CompoundMIC (μg/mL)Bacterial Strain
2b12.5E. coli
2i10S. aureus
Levofloxacin15B. subtilis

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair mechanisms. The diaminopyrimidine structure has been associated with inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties.

The mechanism of action for compounds like this compound often involves:

  • Inhibition of Enzymatic Activity : Compounds inhibit enzymes such as DHFR, disrupting nucleotide synthesis essential for cell division.
  • Interference with DNA Replication : By mimicking nucleobases or interfering with nucleoside transporters, these compounds can hinder DNA replication in rapidly dividing cells.

Case Studies

A notable case study involved the synthesis and evaluation of various diaminopyrimidine derivatives, where researchers found that modifications at specific positions significantly enhanced their antibacterial and anticancer activities . The study concluded that the introduction of thio groups and aromatic amines could lead to improved bioactivity.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound with high purity?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions, where 2-chloro-N-(2-methoxyphenyl)acetamide reacts with 4,6-diaminopyrimidine-2-thiol. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (reflux at 70–80°C), and reaction time (6–12 hours) to optimize yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.
  • Characterization : Confirm structure and purity using 1H^1 \text{H} and 13C^{13} \text{C} NMR (δ 10.10 ppm for NHCO in DMSO-d6), high-resolution mass spectrometry (HRMS), and elemental analysis (e.g., C, H, N, S content) .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : 1H^1 \text{H} NMR identifies protons in the methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3) and pyrimidinyl moieties. 13C^{13} \text{C} NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+H]+^+ at m/z 344.21) and fragmentation patterns .
  • IR Spectroscopy : Validates functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

  • Assay Validation : Ensure consistency in cell lines, incubation times, and controls. For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .
  • Stability Studies : Monitor compound degradation in buffer/DMSO using HPLC (C18 column, acetonitrile/water gradient). Adjust storage conditions (e.g., -20°C under nitrogen) to prevent thioether oxidation .
  • Orthogonal Assays : Cross-validate results with enzymatic inhibition (e.g., kinase assays) and phenotypic screening (e.g., apoptosis markers) .

Q. What strategies optimize the compound’s binding affinity to target enzymes?

  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., replace -NH2_2 with -OCH3_3) to enhance hydrogen bonding or π-π stacking. Derivatives with bulkier groups (e.g., p-tolyl) show improved affinity for hydrophobic enzyme pockets .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites. Molecular dynamics (MD) simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How does X-ray crystallography inform the design of bioactive derivatives?

  • Crystal Packing Analysis : Reveals intermolecular interactions (e.g., N-H···O hydrogen bonds, C-H···π contacts) critical for stability. For example, dihedral angles between aromatic rings (~90°) influence conformational flexibility .
  • Electron Density Maps : Identify regions for functionalization (e.g., adding halogen atoms at C4 of pyrimidine to improve steric complementarity) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step synthetic routes?

  • Stepwise Monitoring : Use TLC (silica gel, UV visualization) after each reaction step. Intermediate isolation (e.g., 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid) prevents side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield (85% vs. 60% conventional heating) .

Q. How are in vitro and in vivo pharmacokinetic properties evaluated?

  • ADME Profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Metabolic Stability : Incubate with liver microsomes (human/rat), analyze metabolites via LC-MS/MS .
  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis .

Data Analysis and Reporting

Q. What statistical methods address variability in biological replicate data?

  • ANOVA : Compare means across treatment groups (e.g., IC50_{50} values) with post-hoc Tukey tests.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How are structure-activity relationships (SAR) quantified?

  • QSAR Models : Use descriptors (e.g., logP, polar surface area) in partial least squares (PLS) regression to correlate structural features with activity (e.g., pIC50_{50}) .

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